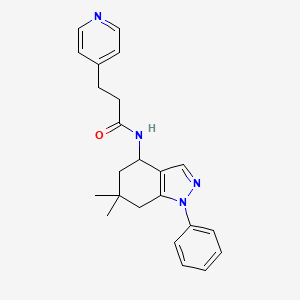
2,3-dihydro-1H-inden-5-yl(4,5-dimethoxy-2-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-inden-5-yl(4,5-dimethoxy-2-nitrobenzyl)amine is a chemical compound that is commonly referred to as DOI. It is a potent and selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. DOI is commonly used in scientific research to study the physiological and biochemical effects of 5-HT2A receptor activation.
作用機序
DOI acts as a potent and selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the 5-HT2A receptor results in the activation of various intracellular signaling pathways, including the phospholipase C pathway and the arachidonic acid pathway. These pathways ultimately lead to changes in neuronal activity and neurotransmitter release, which are responsible for the physiological and biochemical effects of DOI.
Biochemical and Physiological Effects:
DOI has been shown to induce a range of effects, including hallucinations, changes in perception, and altered states of consciousness. It has also been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Additionally, DOI has been shown to modulate the activity of various ion channels, including the NMDA receptor and the potassium channel.
実験室実験の利点と制限
One of the main advantages of using DOI in scientific research is its potency and selectivity for the 5-HT2A receptor. This allows for the precise modulation of neuronal activity and neurotransmitter release, which is important for studying the physiological and biochemical effects of 5-HT2A receptor activation. However, one of the main limitations of using DOI is its potential for inducing hallucinations and altered states of consciousness, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on DOI and the 5-HT2A receptor. One area of interest is the role of the 5-HT2A receptor in neuropsychiatric disorders, including schizophrenia and depression. Another area of interest is the role of the 5-HT2A receptor in drug addiction, including the potential use of DOI as a therapeutic agent for addiction treatment. Additionally, there is interest in developing more selective agonists and antagonists for the 5-HT2A receptor, which could have important implications for drug development and therapeutic interventions.
合成法
DOI can be synthesized using a variety of methods, including the reduction of 2,3-dihydro-1H-indene-5-carboxylic acid with LiAlH4, followed by the reaction with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base. Other methods include the reduction of 5-nitroindan-1-one with NaBH4, followed by the reaction with 4,5-dimethoxy-2-nitrobenzyl chloride.
科学的研究の応用
DOI is commonly used in scientific research to study the physiological and biochemical effects of 5-HT2A receptor activation. It has been shown to induce a range of effects, including hallucinations, changes in perception, and altered states of consciousness. DOI has also been used to study the role of the 5-HT2A receptor in various physiological and pathological processes, including neuropsychiatric disorders and drug addiction.
特性
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-14(16(20(21)22)10-18(17)24-2)11-19-15-7-6-12-4-3-5-13(12)8-15/h6-10,19H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNGPRYWBWEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC3=C(CCC3)C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5033449.png)
![4-allyl-1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxybenzene](/img/structure/B5033454.png)


![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5033487.png)

![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)

![[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5033538.png)

![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
